molecular formula C19H18N2O3 B2463934 (Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide CAS No. 313234-10-5

(Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide

Cat. No. B2463934
M. Wt: 322.364
InChI Key: RKEACWFLPUZLOL-VZCXRCSSSA-N
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Description

The compound is a derivative of chromene, which is a heterocyclic compound that forms the core of many biologically active compounds . The “o-tolylimino” part suggests the presence of an imine group attached to a tolyl group (a methyl-substituted phenyl group). The “ethoxy” part indicates an ethyl group attached through an oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Suzuki coupling or Kumada coupling . These methods involve palladium or nickel catalysts .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and reactivity would depend on the exact structure and substituents of the compound .

Scientific Research Applications

Crystallography and Structural Analysis

  • Crystal Structure Studies : The study by Reis et al. (2013) on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, which share structural similarities with "(Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide", highlights their crystallization in different space groups. These compounds exhibit an anti-rotamer conformation around the C-N bond, with variations in the orientation of amide and pyran ring oxygen atoms. Such structural analyses contribute to understanding the conformational dynamics and intermolecular interactions of chromene derivatives (Reis et al., 2013).

Organic Synthesis and Chemical Properties

  • Synthesis and Functionalization : Nizami and Hua (2018) described a method for synthesizing 3H-Naphtho[2.1-b]pyran-2-carboxamides, a class closely related to chromene carboxamides, showcasing the utility of these compounds in cyclocoupling reactions. This research illustrates the synthetic versatility of chromene derivatives, allowing for the development of novel compounds with potential applications in medicinal chemistry and materials science (Nizami & Hua, 2018).

  • Solvent-Free Synthesis and Biological Activities : The work by Chitreddy and Shanmugam (2017) on synthesizing 4H-chromene-3-carboxamide derivatives under solvent-free conditions and their subsequent studies on solvatochromic properties, antibacterial activities, and antioxidant capacities further exemplify the broad range of functionalities and applications of chromene derivatives. Their findings underscore the potential of these compounds in developing new antibacterial agents and antioxidants (Chitreddy & Shanmugam, 2017).

  • Catalysis and Chemical Reactions : Ilies et al. (2017) explored the catalytic properties of iron and zinc salts in the arylation and alkenylation of propionamides, highlighting the role of chromene derivatives in facilitating C-H activation and C-C bond formation. This research provides insights into the application of chromene derivatives in catalysis and organic synthesis, contributing to the development of more efficient and selective synthetic methodologies (Ilies et al., 2017).

Safety And Hazards

Safety and hazard information would also depend on the exact nature of the compound. As a general rule, care should be taken when handling any chemical compound .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential uses. This could include biological testing if the compound is expected to have biological activity .

properties

IUPAC Name

8-ethoxy-2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-23-16-10-6-8-13-11-14(18(20)22)19(24-17(13)16)21-15-9-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEACWFLPUZLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3C)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide

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